Tubulin inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

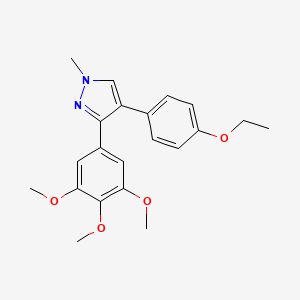

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-6-27-16-9-7-14(8-10-16)17-13-23(2)22-20(17)15-11-18(24-3)21(26-5)19(12-15)25-4/h7-13H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYCRTNRTJCKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN(N=C2C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tubulin Inhibitor 1

Executive Summary: Tubulin Inhibitor 1, also identified as compound 7a3, is a potent, small-molecule agent that demonstrates significant anti-tumor activity by disrupting microtubule dynamics.[1][2] As a microtubule-destabilizing agent, its core mechanism involves the direct inhibition of tubulin polymerization.[1][2] This primary action leads to a cascade of cellular events, including the disassembly of the microtubule network, which prevents the formation of a functional mitotic spindle. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle and are subsequently driven to undergo apoptosis, or programmed cell death.[1][2] This guide provides a comprehensive overview of its mechanism, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction: Microtubule Dynamics as a Therapeutic Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[3][4] They are fundamental to numerous cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically, the segregation of chromosomes during mitosis.[4][5][6] The dynamic instability of microtubules—the process of rapid polymerization and depolymerization—is essential for the formation and function of the mitotic spindle.[7] Because cancer is characterized by uncontrolled cell proliferation, targeting microtubule dynamics is a highly effective anti-cancer strategy.[5][8]

Microtubule-targeting agents are broadly classified into two groups:

-

Microtubule Stabilizers (e.g., taxanes), which enhance polymerization and prevent depolymerization, resulting in abnormally stable and nonfunctional microtubules.[5][7]

-

Microtubule Destabilizers (e.g., vinca alkaloids, colchicine), which inhibit the polymerization of tubulin dimers, leading to microtubule disassembly.[5][7][8]

This compound belongs to the class of microtubule-destabilizing agents, exerting its anti-proliferative effects by preventing the formation of microtubules.[1]

Core Mechanism of Action of this compound

2.1 Inhibition of Tubulin Polymerization The primary molecular action of this compound is the direct inhibition of tubulin polymerization.[1] Structural and molecular docking studies have confirmed that this compound (also known as 7a3) binds to the colchicine-binding site on β-tubulin.[2] This binding event prevents the tubulin heterodimers from assembling in a head-to-tail fashion to form protofilaments, the foundational components of microtubules.[2] By occupying this critical site, the inhibitor effectively halts the growth phase of microtubule dynamics.

2.2 Disruption of the Cellular Microtubule Network The direct consequence of inhibiting tubulin polymerization is a significant disruption of the cellular microtubule network. In treated cells, the dynamic equilibrium shifts away from polymer formation, leading to the disassembly of existing microtubules.[2][9] This effect can be clearly visualized using immunofluorescence microscopy, which reveals a loss of the filamentous microtubule structure and the appearance of diffuse, unpolymerized tubulin throughout the cytoplasm.[2]

Figure 1: Core mechanism of this compound leading to mitotic spindle disruption.

Cellular Consequences of Tubulin Inhibition

3.1 G2/M Phase Cell Cycle Arrest The disruption of the mitotic spindle is a catastrophic event for a dividing cell. The spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, detects the failure of chromosomes to attach properly to microtubules and halts the cell cycle in the G2/M phase to prevent improper chromosome segregation.[8][10] Treatment of cancer cells, such as the ovarian adenocarcinoma cell line SK-OV-3, with this compound leads to a marked accumulation of cells in the G2/M phase.[1][2] This mitotic arrest is a hallmark of microtubule-targeting agents.[8]

3.2 Induction of Apoptosis If the damage to the mitotic spindle is irreparable and the cell remains arrested in mitosis for a prolonged period, it will typically trigger an intrinsic apoptotic pathway.[7] this compound has been shown to be a potent inducer of apoptosis in SK-OV-3 cells following G2/M arrest.[1][2] This programmed cell death is characterized by the activation of executioner caspases (like caspase-3) and the cleavage of key cellular substrates such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[11]

Figure 2: Cellular signaling cascade from microtubule destabilization to apoptosis.

Quantitative Efficacy Data

4.1 In Vitro Anti-Proliferative Activity this compound demonstrates potent anti-proliferative activity across a range of human cancer cell lines, with IC50 values in the nanomolar range.[1]

| Cell Line | Cancer Type | IC50 (nM)[1] |

| SK-OV-3 | Ovarian Adenocarcinoma | 16.7 ± 3.0 |

| MDA-MB-231 | Breast Adenocarcinoma | 31.4 ± 0.7 |

| HeLa | Cervical Adenocarcinoma | 32.8 ± 2.9 |

| MCF-7 | Breast Adenocarcinoma | 35.4 ± 5.6 |

| CT26 | Colon Carcinoma | 58.0 ± 2.4 |

| A549 | Lung Carcinoma | 67.0 ± 0.8 |

4.2 In Vivo Anti-Tumor Efficacy The anti-tumor activity of this compound has been validated in a preclinical animal model.

| Animal Model | Cell Line Xenograft | Dosing Regimen | Result |

| Balb/c Nude Mice | SK-OV-3 | 50 mg/kg, i.p., every two days (3x) | Significant reduction in tumor growth with no obvious body weight loss.[1] |

Standard Experimental Protocols

The characterization of this compound relies on a suite of standard cell and molecular biology techniques.

5.1 In Vitro Tubulin Polymerization Assay This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[12]

-

Reagents: Purified tubulin protein (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), and a fluorescent reporter dye.[13]

-

Procedure:

-

Thaw tubulin and reagents on ice.[14]

-

In a pre-warmed 96-well plate, combine tubulin (e.g., final concentration of 2 mg/mL) with polymerization buffer, GTP (1 mM), and the fluorescent reporter.[12][13]

-

Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and positive controls (e.g., colchicine as an inhibitor, paclitaxel as a promoter).[13]

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.[13][14]

-

-

Analysis: Polymerization is observed as an increase in fluorescence over time. Inhibitors like this compound will suppress this increase compared to the vehicle control.

5.2 Cell Cycle Analysis by Flow Cytometry This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Preparation: Seed cells (e.g., 1x10^6 cells) and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).[15]

-

Fixation: Harvest both adherent and floating cells. Wash with PBS, then fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice or store at 4°C.[15][16]

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[15][17]

-

Data Acquisition: Analyze the samples on a flow cytometer. Exclude cell doublets and debris using forward and side scatter properties.[18]

-

Analysis: The fluorescence intensity of PI is proportional to the DNA content. A histogram of fluorescence will show distinct peaks for G0/G1 (2N DNA content), S (intermediate), and G2/M (4N DNA content) phases. Treatment with this compound results in an increased percentage of cells in the G2/M peak.[1]

5.3 Microtubule Visualization by Immunofluorescence This technique allows for the direct visualization of the microtubule network within cells.

-

Cell Culture: Grow cells on glass coverslips and treat with this compound.

-

Fixation & Permeabilization:

-

Wash cells with PBS.

-

Fix the cells to preserve their structure. A common method is fixation with ice-cold methanol for 4-10 minutes at -20°C, which simultaneously permeabilizes the membrane.[19]

-

-

Blocking: Incubate the coverslips in a blocking buffer (e.g., PBS with 3% BSA) for 1 hour to prevent non-specific antibody binding.[19]

-

Antibody Staining:

-

Incubate with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.[19][20]

-

Wash several times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-3 hours at room temperature in the dark.[20][21]

-

A nuclear counterstain like DAPI can be included.

-

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[20]

5.4 Apoptosis Detection by Annexin V/PI Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[22]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these cells. Propidium Iodide (PI) is a viability dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[23]

-

Procedure:

-

Treat cells with this compound and harvest all cells (adherent and floating).[23]

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer (containing Ca2+).[22]

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[22]

-

Incubate for 15-20 minutes at room temperature in the dark.[22][24]

-

-

Analysis: Analyze by flow cytometry immediately.

Figure 3: General experimental workflow for the evaluation of a tubulin inhibitor.

Conclusion

This compound is a promising anti-cancer agent that functions as a microtubule destabilizer. Its mechanism of action is centered on the inhibition of tubulin polymerization by binding to the colchicine site, which leads to the disruption of the microtubule network, robust G2/M cell cycle arrest, and the induction of apoptosis.[1][2] Its potent activity in both in vitro and in vivo models underscores its potential for further development as a therapeutic agent for various malignancies. The experimental protocols detailed herein provide a standard framework for the continued investigation of this and other novel microtubule-targeting compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis and biological evaluation of a novel tubulin inhibitor 7a3 targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]

- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 6. scbt.com [scbt.com]

- 7. youtube.com [youtube.com]

- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. universalbiologicals.com [universalbiologicals.com]

- 13. In vitro tubulin polymerization assay [bio-protocol.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunofluorescence Staining of Microtubules [bio-protocol.org]

- 21. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the Discovery and Synthesis of Tubulin Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tubulin inhibitor 1, a potent anti-cancer agent. This compound, also identified as compound 7a3, is a novel cis-restricted pyrazole analogue of combretastatin A-4 that demonstrates significant anti-proliferative activity against a range of human cancer cell lines. This document details the mechanism of action, quantitative efficacy, and key experimental protocols for the synthesis and biological characterization of this compound. Included are detailed methodologies for in vitro assays and diagrams illustrating the relevant biological pathways and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their crucial role in mitosis makes them a prime target for the development of anti-cancer therapeutics.[1] Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, and have been a cornerstone of chemotherapy for decades.[1]

This compound (compound 7a3) emerged from a structure-activity relationship (SAR) study aimed at developing novel tubulin polymerization inhibitors targeting the colchicine binding site.[2] This guide will delve into the specifics of its discovery, synthesis, and mechanism of action.

Discovery and Synthesis

Discovery

This compound was developed as part of a series of novel cis-restricted pyrazole analogues of combretastatin A-4. The design strategy focused on replacing the labile cis-double bond of combretastatin A-4 with a pyrazole ring to create metabolically stable and non-isomerizable compounds.[3] The optimized compound, 7a3, was identified through systematic structural modifications and biological screening, demonstrating potent anti-proliferative efficacy.[2]

Synthesis

The synthesis of this compound (7a3) is based on the general procedure for the preparation of 4,5-diarylpyrazoles. A key step involves the reaction of a chalcone precursor with hydrazine. While the specific, detailed protocol for 7a3 from the primary literature is proprietary, a general and representative synthesis is outlined below.

General Synthetic Procedure for Pyrazole Analogues of Combretastatin A-4:

A solution of the appropriate chalcone precursor (1 equivalent) in ethanol is treated with hydrazine hydrate (1.2 equivalents). The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazole analogue.

Mechanism of Action

This compound exerts its anti-tumor activity by disrupting microtubule dynamics. Its primary mechanism involves the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[2] This disruption of the microtubule network leads to a cascade of cellular events:

-

Cell Cycle Arrest: The interference with mitotic spindle formation causes cells to arrest in the G2/M phase of the cell cycle.[2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

The following diagram illustrates the proposed mechanism of action:

References

- 1. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Effects of Inhibiting Tubulin Polymerization: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the cellular consequences of inhibiting tubulin polymerization, a cornerstone of modern cancer therapy. We will explore the molecular mechanisms of action, the profound effects on cell cycle progression and survival, and the key signaling pathways that are activated. This document also includes detailed experimental protocols for studying these phenomena and presents quantitative data to illustrate the efficacy of various inhibitory compounds.

Introduction to Microtubules and Tubulin Polymerization

Microtubules are essential, highly dynamic polymers within the cytoskeleton of all eukaryotic cells.[1] They are composed of α- and β-tubulin protein subunits that form heterodimers.[1][2] These heterodimers polymerize in a head-to-tail fashion to form protofilaments, which then associate laterally to create a hollow cylindrical microtubule structure. This process of polymerization and depolymerization, known as dynamic instability, is critical for numerous cellular functions, including maintaining cell shape, intracellular transport, cell motility, and, most importantly, the formation of the mitotic spindle required for chromosome segregation during cell division.[1][2][3]

The critical role of microtubule dynamics in mitosis makes tubulin a prominent target for the development of anticancer agents.[1][4] By disrupting the delicate balance of microtubule assembly and disassembly, these agents can halt cell division, leading to cell death, particularly in rapidly proliferating cancer cells.[3][5]

Mechanism of Tubulin Polymerization Inhibitors

Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents. This guide focuses on the latter, which inhibit tubulin polymerization. These inhibitors prevent the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[3][6]

These agents typically bind to specific sites on the tubulin protein. The two most well-characterized binding sites for polymerization inhibitors are:

-

The Colchicine Binding Site: Located at the interface between the α- and β-tubulin subunits, binding at this site induces a conformational change in the tubulin dimer that prevents its incorporation into a growing microtubule, thereby inhibiting assembly.[6][7][8] A key advantage of targeting this site is that its inhibitors are often not substrates for the P-glycoprotein efflux pump, a common mechanism of multidrug resistance.[1]

-

The Vinca Alkaloid Binding Site: Situated on the β-tubulin subunit, this site is at the "plus" end of the tubulin dimer, which is critical for polymerization.[9][10] Inhibitors binding here disrupt the addition of new tubulin dimers to the growing microtubule, effectively suppressing microtubule growth.[9][11]

The overall mechanism involves the disruption of microtubule formation, which prevents the cell from building a functional mitotic spindle.[2]

References

- 1. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scbt.com [scbt.com]

- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to G2/M Cell Cycle Arrest Induced by Tubulin Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in the formation of the mitotic spindle makes them a key target for anticancer drug discovery. Tubulin inhibitors disrupt microtubule dynamics, leading to the activation of the spindle assembly checkpoint, which ultimately causes cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols associated with a representative tubulin inhibitor, hereafter referred to as "Tubulin Inhibitor 1," focusing on its ability to induce G2/M arrest. For the purposes of this guide, "this compound" is modeled as a colchicine-site binding agent, a common class of tubulin polymerization inhibitors.

Core Mechanism of Action

Tubulin inhibitors are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[1] this compound, as a destabilizing agent, binds to the colchicine-binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a failure in the formation of a functional mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.

This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC delays the onset of anaphase until all chromosomes are properly attached to the spindle microtubules. In the presence of a tubulin inhibitor, this checkpoint is persistently activated, leading to a prolonged arrest in the M phase of the cell cycle. This G2/M arrest ultimately triggers apoptotic pathways, leading to cancer cell death.[2][3]

Quantitative Data: Antiproliferative and Tubulin Polymerization Inhibition

The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for cell growth and for tubulin polymerization. The tables below summarize representative data for various colchicine-site inhibitors against different cancer cell lines.

| Compound | Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization IC50 (µM) | Reference |

| Combretastatin A-4 (CA-4) | MCF-7 | - | 2.9 | [4] |

| MPT0B169 | HL60 | Not specified | - | [1] |

| Compound [I] (3-amino-5-phenylpyrazole derivative) | MCF-7 | 38.37 | 1.87 | [5] |

| St. 1 (CA-4 analog) | MCF-7 | 7 | - | [6] |

| St. 36 (Benzothiophene moiety) | Various | < 10 | 1.7 | [6] |

| KX2-391 | - | - | Phenotypic IC50: ~100-1000 nM | [7] |

| ON-01910 | - | - | Phenotypic IC50: ~1000 nM | [7] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathway of Tubulin Inhibitor-Induced G2/M Arrest

The arrest of the cell cycle at the G2/M transition is orchestrated by a complex signaling network. The key player in this process is the Cyclin B1-CDK1 (cyclin-dependent kinase 1) complex, also known as the M-phase promoting factor (MPF). Disruption of microtubule polymerization by this compound leads to an accumulation of Cyclin B1 and phosphorylation of CDK1, which are characteristic markers of G2/M arrest.[1] In some cellular contexts, this arrest can also involve the upregulation of cyclin-dependent kinase inhibitors like p21.[8]

Caption: Signaling pathway of this compound-induced G2/M arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[9] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for differentiation between G0/G1, S, and G2/M phases.[10]

Methodology

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation at 500 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.[11]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12] The RNase A is crucial to prevent staining of double-stranded RNA.[12]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[11]

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to clearly distinguish between G0/G1 and G2/M peaks.[12]

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blotting for Cell Cycle-Related Proteins

Western blotting is used to detect and quantify specific proteins in a sample, such as α-tubulin, Cyclin B1, and CDK1, to confirm the mechanism of G2/M arrest.[13][14]

Methodology

-

Sample Preparation: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[15]

-

SDS-PAGE: Denature 10-25 µg of total protein per lane by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15][16]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-phospho-CDK1, anti-α-tubulin, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.[17]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[17]

-

Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel imager or X-ray film.[17]

Caption: Standard workflow for Western Blot analysis.

Immunofluorescence for Microtubule Visualization

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative evidence of microtubule disruption by the inhibitor.[18][19]

Methodology

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound for the desired time.

-

Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in microtubule assembly buffer (MAB) for 10-20 minutes at room temperature.[20]

-

Permeabilization: After washing with PBS, permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular structures.[19]

-

Blocking: Block with a solution like 1-3% BSA in PBS for 30-60 minutes to reduce nonspecific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the coverslips with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[18]

-

Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.[18]

-

Counterstaining and Mounting: Wash again with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal or fluorescence microscope. Compare the microtubule structure in treated cells versus control cells.

Caption: Experimental workflow for immunofluorescence of microtubules.

References

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]

- 5. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad.com [bio-rad.com]

- 16. resources.novusbio.com [resources.novusbio.com]

- 17. addgene.org [addgene.org]

- 18. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

Apoptosis Induction by Tubulin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which tubulin inhibitors induce apoptosis, a critical process in their function as anti-cancer agents. This document provides a comprehensive overview of the molecular pathways, quantitative data on inhibitor efficacy, and detailed experimental protocols for key assays in the field.

Introduction: The Central Role of Microtubules in Cell Fate

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton. They are integral to a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is essential for proper chromosome segregation. Tubulin inhibitors exploit the dependence of rapidly proliferating cancer cells on this dynamic process. By disrupting microtubule dynamics, these agents trigger a cascade of events culminating in cell cycle arrest and programmed cell death, or apoptosis.[1]

Tubulin inhibitors are broadly classified into two main categories:

-

Microtubule-Destabilizing Agents: These compounds, such as vinca alkaloids (e.g., vincristine) and colchicine, bind to tubulin dimers and prevent their polymerization into microtubules. This leads to the disassembly of existing microtubules and the failure to form a functional mitotic spindle.[1]

-

Microtubule-Stabilizing Agents: This class, which includes taxanes like paclitaxel, binds to polymerized microtubules, preventing their depolymerization. This results in the formation of abnormally stable and non-functional microtubule bundles, which also disrupts the mitotic spindle.[1]

Both classes of inhibitors ultimately lead to a prolonged block in the G2/M phase of the cell cycle, a crucial checkpoint. Unable to resolve this mitotic arrest, the cell activates intrinsic apoptotic pathways, leading to its demise.

Quantitative Analysis of Tubulin Inhibitor Efficacy

The potency of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for cell proliferation and tubulin polymerization, as well as by measuring the rate of apoptosis they induce. The following tables summarize key quantitative data for several well-characterized and novel tubulin inhibitors across various cancer cell lines.

| Tubulin Inhibitor | Cell Line | IC50 (Proliferation) | Reference |

| Vincristine | SH-SY5Y (Neuroblastoma) | 0.1 µM | [2][3] |

| Paclitaxel | MCF-7 (Breast Cancer) | Not specified, induces apoptosis up to 43% at 20 ng/ml | [4] |

| MDA-MB-231 (Breast Cancer) | Induces 79.9% apoptosis in combination with curcumin | [5] | |

| Colchicine | HT-29 (Colon Cancer) | Induces apoptosis at 1 µg/ml | [6] |

| BT-12 (Atypical Teratoid/Rhabdoid Tumor) | 0.016 µM | [7] | |

| BT-16 (Atypical Teratoid/Rhabdoid Tumor) | 0.056 µM | [7] | |

| SW480 (Colon Cancer) | 22.99 ng/mL | [8] | |

| Combretastatin A4 (CA-4) | Human Bladder Cancer Cells | < 4 nM | [9] |

| MCF-7 (Breast Cancer) | 39.89 ± 1.5% apoptosis | [10] | |

| MDA-MB-231 (Breast Cancer) | 32.82 ± 0.6% apoptosis | [10] | |

| HeLa (Cervical Cancer) | 95.90 µM | [11] | |

| JAR (Choriocarcinoma) | 88.89 µM | [11] | |

| Gambogenic Acid (GNA) | NCI-H446 (Small-cell Lung Cancer) | Dose-dependent increase in apoptosis | [12] |

| NCI-H1688 (Small-cell Lung Cancer) | Dose-dependent increase in apoptosis | [12] | |

| A549/Cis (Cisplatin-resistant NSCLC) | Induces G0/G1 arrest and subsequent apoptosis | [13] | |

| MDA-MB-231 (Breast Cancer) | 0.78 µg/ml | [14] | |

| Compound 14 (Chromene-based chalcone) | K562 (Leukemia) | 38.7 µM | [1][15][16] |

| OAT-449 | Various Cancer Cell Lines | 6 to 30 nM | [17] |

| Eribulin | Triple-Negative Breast Cancer Cell Lines | 0.4-4.3 nM | [18] |

| Tubulin polymerization-IN-64 | A549 (Lung Cancer) | 2.42 µM | [19] |

| HeLa (Cervical Cancer) | 10.33 µM | [19] | |

| HCT116 (Colon Cancer) | 6.28 µM | [19] | |

| HT-29 (Colon Cancer) | 5.33 µM | [19] | |

| MPC-6827 | HeLa (Cervical Cancer) | 4 nM (optimum concentration) | [20][21] |

| A549 (Lung Cancer) | 4 nM (optimum concentration) | [20][21] | |

| MCF-7 (Breast Cancer) | 2 nM (optimum concentration) | [20][21] |

| Tubulin Inhibitor | Assay | IC50 (Tubulin Polymerization) | Reference |

| Compound 14 (Chromene-based chalcone) | In vitro tubulin assembly | 19.6 µM | [1][15][16] |

| Tubulin polymerization-IN-64 | In vitro tubulin polymerization | 6.9 µM | [19] |

| Combretastatin A4 (CA-4) analogue | In vitro tubulin polymerization | 7.99 µM | [22] |

Core Signaling Pathways in Tubulin Inhibitor-Induced Apoptosis

The induction of apoptosis by tubulin inhibitors is a complex process involving multiple interconnected signaling pathways. Disruption of microtubule dynamics serves as the initial trigger, leading to mitotic arrest and the activation of downstream effector pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The primary mechanism of apoptosis induction by tubulin inhibitors is through the intrinsic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Mcl-1).

Following mitotic arrest, the balance shifts in favor of pro-apoptotic Bcl-2 family members. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases (cysteine-aspartic proteases), including the initiator caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Role of p21 in Cell Fate Determination

The cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1) plays a crucial, often p53-independent, role in the cellular response to tubulin inhibitors. Following treatment with microtubule-destabilizing agents like vincristine and the novel inhibitor OAT-449, a significant accumulation of p21 is observed in both the nucleus and the cytoplasm. Nuclear p21 contributes to the G2/M arrest. However, the cytoplasmic localization of p21 is particularly important as it has been shown to have an anti-apoptotic function. This can lead to a state of mitotic catastrophe, where the cell undergoes aberrant mitosis without immediate apoptosis, eventually leading to a non-apoptotic form of cell death.

The NF-κB Signaling Pathway and Fas-Mediated Apoptosis

The nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival, can also be modulated by tubulin inhibitors to promote apoptosis. For instance, the tubulin inhibitor Gambogenic Acid (GNA) has been shown to induce NF-κB activation. This leads to the upregulation of Fas (also known as CD95 or APO-1), a death receptor on the cell surface. The engagement of Fas by its ligand (FasL) triggers the extrinsic apoptosis pathway, which also culminates in the activation of executioner caspases.

The PI3K/Akt Pathway: A Modulator of Microtubule Stability and Apoptosis

The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is often constitutively active in cancer cells. Blockade of this pathway can enhance the apoptotic effects of microtubule-destabilizing agents. Inhibition of PI3K/Akt leads to the activation of glycogen synthase kinase-3β (GSK-3β), which can phosphorylate microtubule-associated proteins (MAPs) like tau. This phosphorylation reduces the ability of MAPs to bind to and stabilize microtubules, thereby sensitizing the cancer cells to the effects of tubulin-destabilizing drugs.

The cGAS-STING Pathway: An Emerging Player

Recent evidence suggests a role for the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway in the action of some tubulin inhibitors. The microtubule destabilizer eribulin, for example, has been shown to activate the cGAS-STING pathway. This can be mediated by the accumulation of cytoplasmic mitochondrial DNA. Activation of STING leads to the production of type I interferons (IFNs), which can promote an anti-tumor immune response and may also contribute to apoptosis. This highlights a novel mechanism by which certain tubulin inhibitors can engage the innate immune system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Test compound (Tubulin Inhibitor 1) and controls (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor).

-

96-well, half-area, clear bottom plates.

-

Temperature-controlled microplate reader capable of measuring fluorescence at 360 nm excitation and 450 nm emission.

Procedure:

-

Prepare a stock solution of the test compound and controls in an appropriate solvent (e.g., DMSO).

-

On ice, prepare the tubulin polymerization reaction mix according to the manufacturer's instructions. This typically involves resuspending the lyophilized tubulin in General Tubulin Buffer containing GTP.

-

Add the test compound or control to the designated wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at 1-minute intervals for 60 minutes.

-

The increase in fluorescence corresponds to the incorporation of the fluorescent reporter into the polymerizing microtubules.

-

Analyze the data by plotting fluorescence intensity versus time. The area under the curve (AUC) can be used to quantify the extent of polymerization.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is a standard method to quantify the percentage of cells undergoing apoptosis.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Flow cytometer.

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of the tubulin inhibitor for the specified time (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

The results will distinguish between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and -7.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (or similar).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

White-walled 96-well plates.

-

Luminometer.

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to adhere.

-

Treat the cells with the tubulin inhibitor at various concentrations and for different time points.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

Tubulin inhibitors remain a cornerstone of cancer chemotherapy. Their ability to induce apoptosis is central to their therapeutic efficacy. A deep understanding of the intricate signaling pathways that govern this process is crucial for the development of novel, more effective tubulin-targeting agents and for designing rational combination therapies. This guide has provided a comprehensive overview of the current knowledge in this field, from the fundamental mechanisms of action to the quantitative assessment of their effects and the detailed protocols for their investigation. As research continues to unravel the complex interplay between microtubule dynamics, cell cycle control, and apoptosis, the potential for innovative therapeutic strategies targeting this critical cellular machinery will undoubtedly expand.

References

- 1. Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vincristine induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gambogenic acid inhibits the proliferation of small-cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journal.waocp.org [journal.waocp.org]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synergistic antitumor effects of S-1 with eribulin in vitro and in vivo for triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tubulin polymerization-IN-64_TargetMol [targetmol.com]

- 20. Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines | Cellular and Molecular Biology [cellmolbiol.org]

- 21. Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Pivotal Role of Tubulin in Cancer Cell Proliferation: A Technical Guide for Researchers and Drug Development Professionals

Abstract: The microtubule cytoskeleton, composed of α- and β-tubulin heterodimers, is indispensable for numerous cellular processes, most notably mitosis. The dynamic nature of microtubules is fundamental to the formation and function of the mitotic spindle, ensuring accurate chromosome segregation. In cancer cells, the uncontrolled proliferation is intrinsically linked to the fidelity of this process, making tubulin a highly attractive target for anticancer therapeutics. This technical guide provides an in-depth examination of the multifaceted role of tubulin in cancer cell proliferation, exploring microtubule dynamics, the clinical significance of tubulin isotypes and post-translational modifications (PTMs), and the mechanisms of action of tubulin-targeting agents (TTAs). Furthermore, this guide details key experimental protocols for studying tubulin and microtubules in a cancer context and visualizes the critical signaling pathways that regulate and are regulated by the microtubule network. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Microtubule Cytoskeleton and Its Importance in Cell Division

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are integral components of the eukaryotic cytoskeleton.[1] They are involved in a myriad of cellular functions, including the maintenance of cell shape, intracellular transport, and cell motility.[2] However, their most critical role in proliferating cells is the formation of the mitotic spindle, the intricate machinery responsible for the segregation of chromosomes during cell division.[3]

The process of microtubule formation, known as polymerization, involves the head-to-tail assembly of tubulin heterodimers into linear protofilaments, which then associate laterally to form a hollow cylindrical microtubule.[4] This process is in a constant state of flux, with microtubules undergoing phases of growth (polymerization) and shrinkage (depolymerization) in a phenomenon termed "dynamic instability."[4] This dynamism is essential for the mitotic spindle to capture and align chromosomes at the metaphase plate and then pull them apart into two daughter cells.[3] Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle and, ultimately, apoptosis, making tubulin an effective target for cancer therapy.[5]

Tubulin as a Therapeutic Target in Oncology

The dependency of rapidly dividing cancer cells on functional microtubules has made tubulin one of the most successful targets for anticancer drugs.[6] Tubulin-targeting agents (TTAs) are a cornerstone of chemotherapy for a wide range of solid tumors and hematological malignancies.[7] These agents function by interfering with microtubule dynamics, leading to mitotic arrest and cell death.[7] TTAs are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.

Microtubule-Stabilizing Agents

Microtubule-stabilizing agents, such as the taxanes (e.g., paclitaxel, docetaxel) and epothilones, bind to the β-tubulin subunit within the microtubule polymer.[5] This binding enhances the polymerization of tubulin and suppresses microtubule depolymerization, resulting in the formation of overly stable and non-functional microtubules.[7] These hyper-stable microtubules disrupt the delicate balance of forces required for mitotic spindle function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Microtubule-Destabilizing Agents

Conversely, microtubule-destabilizing agents, including the vinca alkaloids (e.g., vincristine, vinblastine) and colchicine, bind to tubulin dimers, preventing their polymerization into microtubules.[7] This leads to the disassembly of existing microtubules and a net decrease in the microtubule polymer mass.[7] The absence of a functional mitotic spindle triggers the spindle assembly checkpoint, causing mitotic arrest and cell death.[7]

These agents bind to distinct sites on the β-tubulin subunit. The three primary binding domains are:

-

The Paclitaxel Binding Site: Located on the interior surface of the microtubule, this site is the target for taxanes and other stabilizing agents.[6]

-

The Vinca Alkaloid Binding Site: Situated at the interface between two tubulin heterodimers, this site is targeted by vinca alkaloids and other destabilizing agents.[4]

-

The Colchicine Binding Site: This site is also on the β-tubulin subunit and is the binding location for colchicine and a variety of other small molecule inhibitors that prevent tubulin polymerization.[6]

Quantitative Efficacy of Tubulin-Targeting Agents

The cytotoxic efficacy of tubulin-targeting agents is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The IC50 values can vary significantly depending on the cancer cell line and the specific drug.

| Drug | Cancer Cell Line | IC50 (nM) | Reference |

| Paclitaxel | A549 (Lung) | 1.64 µM (48h) | [8] |

| A549 (Lung, floating) | >10 µM (24h) | [9] | |

| Various (8 lines) | 2.5 - 7.5 nM (24h) | [10] | |

| Vincristine | Data varies significantly by cell line and exposure time. | [11] | |

| Colchicine | Data varies significantly by cell line and exposure time. |

The Role of Tubulin Isotypes and Post-Translational Modifications (PTMs) in Cancer

The complexity of tubulin's role in cancer is further deepened by the existence of multiple tubulin isotypes and a wide array of post-translational modifications (PTMs). These variations, often referred to as the "tubulin code," can significantly impact microtubule dynamics, drug sensitivity, and overall tumor aggressiveness.[12]

Tubulin Isotypes in Cancer Progression and Drug Resistance

In humans, microtubules are assembled from different isotypes of α- and β-tubulin, each encoded by a different gene.[13] The expression of these isotypes varies between different tissues and developmental stages.[13] In cancer, the expression profile of tubulin isotypes is often altered compared to the surrounding healthy tissue.[14]

Of particular importance is the βIII-tubulin isotype (encoded by the TUBB3 gene). While its expression is normally restricted to neuronal tissues, it is frequently overexpressed in a variety of aggressive and drug-resistant cancers, including ovarian, lung, breast, and gastric cancers.[4][15] High expression of βIII-tubulin is often associated with a poor prognosis and resistance to taxane-based chemotherapy.[1][14][16] The proposed mechanisms for this resistance include alterations in microtubule dynamics, making them less susceptible to the stabilizing effects of taxanes.[16]

Quantitative Data on βIII-Tubulin Expression and Clinical Outcome in Ovarian Cancer:

| Parameter | Hazard Ratio (HR) | 95% Confidence Interval | p-value | Reference |

| High Tumor βIII-Tubulin | 3.66 | 1.11 - 12.05 | 0.03 | [5][14] |

| High Stromal βIII-Tubulin | 4.53 | 1.28 - 16.1 | 0.02 | [5][14] |

In non-small cell lung cancer (NSCLC) patients treated with vinorelbine-based chemotherapy, high expression of class III β-tubulin was independently correlated with shorter progression-free survival (p = 0.04) and overall survival (p = 0.012).[1] Furthermore, the ratio of β-tubulin classes II and V mRNA has been suggested as a potential biomarker for NSCLC aggressiveness.[12]

Post-Translational Modifications (PTMs) of Tubulin

Tubulin undergoes a variety of post-translational modifications, including acetylation, detyrosination, tyrosination, polyglutamylation, and polyglycylation.[17] These modifications are dynamically regulated and play a crucial role in modulating microtubule stability, their interaction with microtubule-associated proteins (MAPs), and intracellular signaling.[15]

-

Acetylation: The acetylation of α-tubulin on Lys40 is generally associated with stable microtubules and has been implicated in cancer cell migration and invasion.[18]

-

Detyrosination/Tyrosination: The reversible removal (detyrosination) and addition (tyrosination) of a C-terminal tyrosine residue on α-tubulin can influence the binding of MAPs and regulate microtubule dynamics. Altered levels of tyrosinated tubulin have been observed in several cancers and are associated with a more aggressive phenotype.[17]

Signaling Pathways Regulating Tubulin and Microtubule Dynamics in Cancer

The expression and function of tubulin are tightly regulated by a complex network of intracellular signaling pathways. In cancer, the dysregulation of these pathways can lead to altered microtubule dynamics, promoting cell proliferation, invasion, and drug resistance.

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and proliferation and is frequently hyperactivated in cancer.[19] Emerging evidence indicates that this pathway plays a significant role in regulating microtubule stability.[20] Activation of the PI3K/Akt pathway can promote the stabilization of microtubules, which is important for directed cell migration.[20] Inhibition of this pathway has been shown to decrease the amount of stabilized microtubules.[20]

Caption: PI3K/Akt signaling pathway promoting microtubule stabilization.

The Rho GTPase Family

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin and microtubule cytoskeletons.[21] RhoA, through its effector mDia, has been shown to promote the formation of stable microtubules.[6][7] This signaling axis is crucial for processes such as cell polarity and migration.[6] The guanine nucleotide exchange factor GEF-H1 acts as a key link between microtubule depolymerization and the activation of RhoA, leading to increased cell contractility.[22]

Caption: RhoA signaling pathway and its regulation of microtubule stability.

Src Kinase

The non-receptor tyrosine kinase Src has been shown to directly phosphorylate tubulin.[18] Specifically, Src can phosphorylate βIII-tubulin at tyrosine 340 (Y340).[3] This phosphorylation event appears to regulate the stability and subcellular localization of βIII-tubulin.[3] Inhibition of Src kinase activity has been demonstrated to compromise the stability of the mitotic spindle, suggesting a crucial role for Src in modulating microtubule dynamics during cell division.[3]

Caption: Src kinase-mediated phosphorylation of βIII-tubulin.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of tubulin in cancer cell proliferation.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and polymerization buffer.

-

Test compounds and vehicle control.

-

37°C plate reader capable of measuring fluorescence (e.g., excitation at 360 nm and emission at 450 nm) or absorbance (at 340 nm).

-

96-well plates.

Procedure:

-

Pre-warm the 96-well plate to 37°C.

-

Prepare 10x stock solutions of the test compounds and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor).

-

Add 5 µL of the 10x compound/control solution to the appropriate wells.

-

Incubate the plate at 37°C for 2 minutes.

-

Prepare the tubulin solution according to the manufacturer's instructions, typically by resuspending lyophilized tubulin in polymerization buffer containing GTP on ice.

-

Add 45 µL of the cold tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in the 37°C plate reader and begin recording fluorescence or absorbance at one-minute intervals for 60-90 minutes.

-

Analyze the data by plotting the change in fluorescence/absorbance over time. An increase in signal indicates tubulin polymerization.

Immunofluorescence Staining of Microtubules in Cancer Cells

This technique allows for the visualization of the microtubule network within cells.

Materials:

-

Cancer cells grown on glass coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1-5% BSA in PBS).

-

Primary antibody against α-tubulin or a specific β-tubulin isotype (e.g., mouse anti-α-tubulin).

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore).

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells with the chosen fixative. For paraformaldehyde, incubate for 10-20 minutes at room temperature. For methanol, incubate for 5-10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

If using a non-methanol fixative, permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Dilute the fluorescently-labeled secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Western Blotting for Tubulin Isotypes and PTMs

This method is used to detect and quantify the levels of specific tubulin isotypes or PTMs in cell lysates.

Materials:

-

Cell lysates from cancer cells.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for the tubulin isotype or PTM of interest, and a loading control (e.g., total β-tubulin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Denature equal amounts of protein (e.g., 10-25 µg) by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane in blocking buffer for at least 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a tubulin-targeting agent.

Materials:

-

Cancer cells treated with a tubulin-targeting agent or vehicle control.

-

PBS.

-

Trypsin-EDTA.

-

Cold 70% ethanol.

-

RNase A.

-

Propidium Iodide (PI) staining solution.

-

Flow cytometer.

Procedure:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or at -20°C for longer storage.

-

Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

The DNA content of the cells is measured by the intensity of the PI fluorescence. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Tubulin remains a cornerstone target in cancer therapy due to its fundamental role in cell division. The intricate regulation of microtubule dynamics, the diversity of tubulin isotypes, and the complexity of post-translational modifications provide a rich landscape for both understanding cancer biology and developing novel therapeutic strategies. The overexpression of specific tubulin isotypes, such as βIII-tubulin, has emerged as a significant biomarker for aggressive disease and drug resistance, highlighting the need for isotype-specific inhibitors.

Future research should focus on further elucidating the signaling pathways that govern the "tubulin code" in cancer cells. A deeper understanding of these regulatory networks will be instrumental in identifying new therapeutic targets and developing combination therapies that can overcome resistance to current tubulin-targeting agents. Moreover, the development of novel agents that target specific tubulin isotypes or the enzymes responsible for their post-translational modifications holds great promise for more selective and effective cancer treatments. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to advance our understanding and therapeutic exploitation of the pivotal role of tubulin in cancer cell proliferation.

References

- 1. Expression of class III {beta}-tubulin is predictive of patient outcome in patients with non-small cell lung cancer receiving vinorelbine-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SRC Kinase-Mediated Tyrosine Phosphorylation of TUBB3 Regulates Its Stability and Mitotic Spindle Dynamics in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Rho GTPases at the crossroad of signaling networks in mammals: Impact of Rho-GTPases on microtubule organization and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Memo–RhoA–mDia1 signaling controls microtubules, the actin network, and adhesion site formation in migrating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Beta-tubulin isotype classes II and V expression patterns in nonsmall cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. Class III β-tubulin overexpression within the tumor microenvironment is a prognostic biomarker for poor overall survival in ovarian cancer patients treated with neoadjuvant carboplatin/paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Class III β-tubulin in Normal and Cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RhoA and microtubule dynamics control cell-basement membrane interaction in EMT during gastrulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tubulin is phosphorylated at tyrosine by pp60c-src in nerve growth cone membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cusabio.com [cusabio.com]

- 20. The PI3K-Akt pathway promotes microtubule stabilization in migrating fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. molbiolcell.org [molbiolcell.org]

Methodological & Application

Application Notes and Protocols for Tubulin Inhibitor 1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Tubulin inhibitor 1 in cell culture experiments, including methods for assessing its biological activity.

Product Information

-

Product Name: this compound

-

Mechanism of Action: this compound is a potent small molecule that inhibits tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells.[1][2]

-

Applications: In vitro cell-based assays, mechanism of action studies, and preclinical cancer research.

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Materials:

-

This compound (powder form)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, polypropylene microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Aseptically add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: 368.43 g/mol ), add 271.4 µL of DMSO.

-

Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1]

-

Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

-

-

Storage and Stability:

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[2]

-

For in vivo studies, specific solvent formulations are required. One such formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound in various cancer cell lines.

| Cell Line | Assay Type | Endpoint | Value (nM) | Incubation Time (h) |

| SK-OV-3 | Anti-proliferative | IC₅₀ | 16.7 ± 3.0 | Not Specified |

| MDA-MB-231 | Anti-proliferative | IC₅₀ | 31.4 ± 0.7 | Not Specified |

| HeLa | Anti-proliferative | IC₅₀ | 32.8 ± 2.9 | Not Specified |

| A549 | Anti-proliferative | IC₅₀ | 67.0 ± 0.8 | Not Specified |

| CT26 | Anti-proliferative | IC₅₀ | 58.0 ± 2.4 | Not Specified |

| MCF-7 | Anti-proliferative | IC₅₀ | 35.4 ± 5.6 | Not Specified |

| SK-OV-3 | Cell Cycle Arrest (G2/M) | Effective Conc. | 40, 80, 160 | 48 |

| SK-OV-3 | Apoptosis Induction | Effective Conc. | 40, 80, 160 | 48 |

Data sourced from MedchemExpress and TargetMol product datasheets.[1][2]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.

Materials:

-

Purified tubulin protein (>99%)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

-

Add GTP to the reaction mixture to a final concentration of 1 mM.

-

Add this compound at various concentrations to the wells of a pre-warmed 96-well plate. Include wells for positive and negative controls.

-

Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Analyze the data by plotting absorbance versus time. A decrease in the rate and extent of polymerization in the presence of this compound indicates its inhibitory activity.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess the effect of this compound on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-